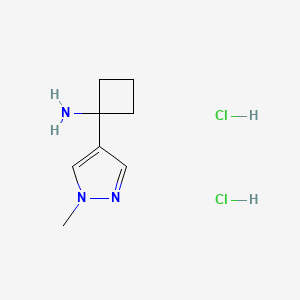

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride

CAS No.:

Cat. No.: VC13763499

Molecular Formula: C8H15Cl2N3

Molecular Weight: 224.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15Cl2N3 |

|---|---|

| Molecular Weight | 224.13 g/mol |

| IUPAC Name | 1-(1-methylpyrazol-4-yl)cyclobutan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C8H13N3.2ClH/c1-11-6-7(5-10-11)8(9)3-2-4-8;;/h5-6H,2-4,9H2,1H3;2*1H |

| Standard InChI Key | ZFTVYWSIOCBUHG-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C=N1)C2(CCC2)N.Cl.Cl |

Introduction

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride is a chemical compound with the molecular formula C₈H₁₅Cl₂N₃. It is classified as an organic amine and specifically as a dihydrochloride salt, indicating that it contains two hydrochloric acid molecules per molecule of the base compound . This compound is utilized in various scientific research applications due to its unique structural features, which include a pyrazole ring and a cyclobutylamine group. These characteristics make it a versatile molecule for studying biological processes and drug development.

Applications in Research

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride has a broad range of applications in scientific research, particularly in the fields of biological processes and drug development. Its unique structure allows it to interact with specific molecular targets, such as enzymes or receptors, modulating their activity and potentially altering cellular signaling pathways.

Potential Applications:

-

Biological Assays: Useful for studying interactions with biological molecules.

-

Therapeutic Applications: May be involved in drug development due to its ability to modulate biological pathways.

Chemical Reactions and Mechanism of Action

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutylamine dihydrochloride can participate in several types of chemical reactions, primarily due to its amine and pyrazole functionalities. The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which can lead to alterations in cellular signaling pathways.

Types of Chemical Reactions:

-

Nucleophilic Substitution: Possible due to the presence of amine groups.

-

Electrophilic Aromatic Substitution: Possible due to the pyrazole ring.

Comparison with Similar Compounds

Other compounds with similar structures, such as 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropylamine dihydrochloride, also exhibit unique properties and applications in research. These compounds often share similar synthesis pathways but differ in their cycloalkyl groups, affecting their chemical and biological properties.

Comparison Table:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume